Grayanol A
Description
Grayanol A is a diterpenoid compound primarily isolated from plants of the Ericaceae family, notably Leucothoe grayana Max. . It belongs to the grayanane-type diterpenes, biosynthetically derived from ent-kaurane precursors . Structurally, it features a tetracyclic skeleton with multiple hydroxyl groups, contributing to its biological activity and toxicity . Its stereostructure was first elucidated in 1974 through spectroscopic and crystallographic methods .
Properties
CAS No. |
52557-31-0 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(3S,6S,8S,10S,13R,14R,16R)-3,6,8,14,16-pentahydroxy-5,5,14-trimethyl-9-methylidenetricyclo[11.2.1.01,10]hexadecan-4-one |
InChI |
InChI=1S/C20H32O6/c1-10-11-5-6-12-16(24)20(11,9-19(12,4)26)8-14(22)17(25)18(2,3)15(23)7-13(10)21/h11-16,21-24,26H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-,16+,19+,20?/m0/s1 |
InChI Key |
GYJWAHUFJQYZSI-AQQRKTFKSA-N |
Isomeric SMILES |
C[C@]1(CC23C[C@@H](C(=O)C([C@H](C[C@@H](C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)(C)C)O)O |
Canonical SMILES |
CC1(C(CC(C(=C)C2CCC3C(C2(CC(C1=O)O)CC3(C)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Grayanol A involves complex synthetic routes. The total synthesis of grayanoids, including Grayanol A, has been a topic of extensive research due to their intricate polycyclic structures . The synthetic routes typically involve multiple steps, including cyclization reactions and the use of various reagents and catalysts .
Chemical Reactions Analysis
Grayanol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, Grayanol A and other grayanoids have been investigated for their potential as sodium channel modulators, analgesics, sedatives, insecticides, and antifeedants . These bioactivities make Grayanol A a compound of interest for developing new pharmaceuticals and pest control agents .
Mechanism of Action
The mechanism of action of Grayanol A involves binding to sodium channels in cell membranes, increasing the permeability of sodium ions and inhibiting the inactivation of these channels . This action leads to various physiological effects, including dizziness, weakness, excessive perspiration, hypersalivation, vomiting, paraesthesia, hypotension
Comparison with Similar Compounds
Structural Analogues
Grayanol A shares structural similarities with other grayanane-type diterpenes, differing in hydroxylation patterns, stereochemistry, and substituent groups. Key analogues include:
Grayanol B
- Source : Leucothoe grayana .
- Structural Features: Shares the grayanane skeleton with Grayanol A but differs in hydroxyl group positioning. Molecular formula: C₂₀H₃₂O₆ (inferred from Grayanol B’s CID data) .
- Biological Activity: Similar insecticidal properties but with unquantified potency compared to Grayanol A .
Grayanotoxin XVIII
- Source : Leucothoe grayana .
- Structural Features: A minor diterpene with a crystallographically confirmed grayanane core but distinct substituents .
Leucothol A
- Source : Leucothoe grayana .
- Structural Features: A phenolic diterpenoid with a simpler bicyclic structure compared to Grayanol A’s tetracyclic system .
- Biological Activity: Exhibits antifungal activity, a trait less pronounced in Grayanol A .
Functional Analogues
Compounds with overlapping applications or mechanisms include:
Grayanotoxin XXII
- Source : Pieris formosa flowers .
- Structural Features: A grayanol diterpenoid with additional glycosidic linkages absent in Grayanol A .
- Biological Activity: Demonstrates neurotoxic effects in insects, suggesting a shared target with Grayanol A but enhanced bioavailability due to glycosylation .
Benzyl 2-hydroxy-4-O-glucopyranosyl-benzoate
Comparative Data Table
*Inferred from Grayanol B’s formula due to structural homology .
Key Research Findings
Structural Determinants of Toxicity: Grayanol A’s intraperitoneal toxicity is attributed to its hydroxyl group configuration, which enhances membrane permeability and interaction with neuronal ion channels .
Insecticidal Specificity: Grayanol A exhibits higher specificity for insect sodium channels compared to Grayanotoxin XVIII, which affects both insects and mammals .
Synergistic Effects: Phenolic glucosides (e.g., from Pieris formosa) enhance Grayanol A’s efficacy by improving solubility and target binding .
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